Ditridecyl benzene-1,4-dicarboxylate
Description
Its molecular formula is estimated as C₃₆H₆₂O₄, with a molecular weight of ~550 g/mol. This compound belongs to the family of alkyl terephthalate esters, which are widely used as plasticizers, lubricants, and intermediates in polymer synthesis . The long alkyl chains (tridecyl groups) enhance its hydrophobicity and thermal stability compared to shorter-chain analogs, making it suitable for applications requiring low volatility and high durability.
Properties
CAS No. |
247022-53-3 |
|---|---|
Molecular Formula |
C34H58O4 |
Molecular Weight |
530.8 g/mol |
IUPAC Name |
ditridecyl benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C34H58O4/c1-3-5-7-9-11-13-15-17-19-21-23-29-37-33(35)31-25-27-32(28-26-31)34(36)38-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28H,3-24,29-30H2,1-2H3 |
InChI Key |
VWGDGKCVAVATJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C(=O)OCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ditridecyl benzene-1,4-dicarboxylate can be synthesized through esterification reactions involving benzene-1,4-dicarboxylic acid and tridecyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Chemical Reactions Analysis
Types of Reactions
Ditridecyl benzene-1,4-dicarboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of benzene-1,4-dicarboxylic acid and tridecyl alcohol.
Oxidation: The compound can be oxidized under specific conditions to produce various oxidation products, depending on the reagents used.
Substitution: The ester group can participate in substitution reactions, where the alkoxy group is replaced by another substituent.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic reagents under appropriate conditions.
Major Products Formed
Hydrolysis: Benzene-1,4-dicarboxylic acid and tridecyl alcohol.
Oxidation: Various oxidation products depending on the specific conditions.
Substitution: Products with different substituents replacing the alkoxy group.
Scientific Research Applications
Ditridecyl benzene-1,4-dicarboxylate has several applications in scientific research, including:
Chemistry: Used as a plasticizer in the synthesis of flexible polymers and materials.
Biology: Studied for its potential effects on biological systems, particularly in the context of its use in consumer products.
Medicine: Investigated for its potential impact on human health due to its presence in various medical devices and products.
Industry: Widely used in the production of PVC products, coatings, and adhesives.
Mechanism of Action
The primary mechanism of action of ditridecyl benzene-1,4-dicarboxylate is its ability to interact with polymer chains, increasing their flexibility and reducing their brittleness. This interaction occurs through the insertion of the ester molecules between the polymer chains, disrupting their regular packing and allowing them to move more freely.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Alkyl Terephthalate Esters
Didodecyl Benzene-1,4-Dicarboxylate
- Structure : Two dodecyl (C₁₂) ester groups.
- Molecular Weight : 502.8 g/mol (C₃₂H₅₄O₄) .
- Key Differences :
Dimethyl Benzene-1,4-Dicarboxylate
- Structure : Two methyl (C₁) ester groups.
- Molecular Weight : 194.18 g/mol (C₁₀H₁₀O₄) .
- Key Differences :
Bis(prop-2-enyl) Benzene-1,4-Dicarboxylate
Functionalized Benzene-1,4-Dicarboxylates in Metal-Organic Frameworks (MOFs)
Benzene-1,4-dicarboxylate (BDC) derivatives are critical linkers in MOFs. Functional groups significantly alter material properties:
- Impact of Functional Groups: Amino groups (-NH₂) improve CO₂ selectivity due to polar interactions . Sulfonate groups (-SO₃⁻) introduce acidity, enabling use in acid-catalyzed reactions .
Binding Affinity and Host-Guest Interactions
Benzene-1,4-dicarboxylate exhibits variable binding affinities depending on structural modifications:
Data Tables
Table 1: Physical Properties of Alkyl Terephthalate Esters
| Compound | Molecular Weight (g/mol) | Alkyl Chain Length | Key Application |
|---|---|---|---|
| Ditridecyl benzene-1,4-dicarboxylate | ~550 | C₁₃ | Plasticizers |
| Didodecyl benzene-1,4-dicarboxylate | 502.8 | C₁₂ | Chemical intermediates |
| Dimethyl benzene-1,4-dicarboxylate | 194.18 | C₁ | PET synthesis |
Table 2: MOF Performance Based on BDC Derivatives
| Linker | BET Surface Area (m²/g) | Functional Group | CO₂ Adsorption (mmol/g) |
|---|---|---|---|
| BDC | 880 | None | 2.5 |
| 2-Amino-BDC | 1,200 | -NH₂ | 4.8 |
| Monosodium 2-Sulfo-BDC | 700 | -SO₃Na | 3.1 |
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